Heptyl palmitate
Overview
Description
Heptyl palmitate, also known as heptyl hexadecanoate, is an ester formed from heptanol and palmitic acid. It is a colorless, odorless compound with the chemical formula C23H46O2. This compound is commonly used in the cosmetics and personal care industry due to its emollient properties, which help to soften and smooth the skin.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl palmitate can be synthesized through the esterification reaction between heptanol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
C7H15OH+C15H31COOH→C23H46O2+H2O
Industrial Production Methods: In an industrial setting, this compound is produced through a similar esterification process but on a larger scale. The process involves the continuous feeding of heptanol and palmitic acid into a reactor, where they are heated and mixed with an acid catalyst. The reaction mixture is then distilled to remove water and other by-products, resulting in the pure ester.
Chemical Reactions Analysis
Types of Reactions: Heptyl palmitate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into heptanol and palmitic acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: Heptanol and palmitic acid.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Heptyl palmitate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of lipid-based drug delivery systems.
Medicine: Utilized in topical formulations for its emollient properties.
Industry: Commonly found in cosmetics, personal care products, and lubricants.
Mechanism of Action
Heptyl palmitate acts primarily as an emollient in topical applications. It forms a thin, non-greasy layer on the skin, which helps to retain moisture and improve skin texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and preventing water loss.
Comparison with Similar Compounds
Isopropyl Palmitate: Known for its excellent spreading properties.
Cetyl Palmitate: Offers a waxy texture and is used in thicker formulations.
2-Propylheptanol: Another ester with similar applications in cosmetics and personal care products.
Heptyl palmitate stands out due to its balanced properties, making it a versatile ingredient in various formulations.
Properties
IUPAC Name |
heptyl hexadecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-23(24)25-22-20-18-8-6-4-2/h3-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVQDVJFVFDINC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181215 | |
Record name | Heptyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26718-83-2 | |
Record name | Heptyl palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26718-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptyl palmitate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026718832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptyl palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptyl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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